molecular formula C11H13N3O B13126904 2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one

2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B13126904
M. Wt: 203.24 g/mol
InChI Key: JEOPCXBBODBCBL-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and four methyl groups attached at positions 2, 3, 7, and 8. The presence of these methyl groups significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable diketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The methyl groups on the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one can be compared with other similar compounds, such as:

    Pyrido[2,3-b]pyrazine: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.

    Furazano[3,4-b]pyrazine: This compound contains a furazan ring instead of a pyridine ring, leading to distinct chemical behavior and applications.

    1,2,3-Triazolo[4,5-e]furazano[3,4-b]pyrazine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2,3,7,8-tetramethyl-6H-pyrido[3,4-b]pyrazin-5-one

InChI

InChI=1S/C11H13N3O/c1-5-6(2)14-11(15)10-9(5)12-7(3)8(4)13-10/h1-4H3,(H,14,15)

InChI Key

JEOPCXBBODBCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C2=NC(=C(N=C12)C)C)C

Origin of Product

United States

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